molecular formula C6H7NO2S2 B8090383 ethyl 2-sulfanyl-1,3-thiazole-4-carboxylate

ethyl 2-sulfanyl-1,3-thiazole-4-carboxylate

Cat. No.: B8090383
M. Wt: 189.3 g/mol
InChI Key: WTGNEFWADGCDBI-UHFFFAOYSA-N
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Description

The compound with the identifier “ethyl 2-sulfanyl-1,3-thiazole-4-carboxylate” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 2-sulfanyl-1,3-thiazole-4-carboxylate involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions carried out in specialized reactors. These methods are designed to maximize efficiency and minimize costs while ensuring the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-sulfanyl-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions may require reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

ethyl 2-sulfanyl-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: It is used in studies of biological processes and as a tool for investigating cellular mechanisms.

    Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.

    Industry: It is used in the production of various industrial products and as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 2-sulfanyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target and the context in which the compound is used. The exact mechanism of action can vary depending on the specific application and the conditions under which the compound is used.

Properties

IUPAC Name

ethyl 2-sulfanyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c1-2-9-5(8)4-3-11-6(10)7-4/h3H,2H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGNEFWADGCDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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